
4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine
Vue d'ensemble
Description
The compound is an aromatic amine with a trifluoromethyl group and a methylsulfanylphenoxy group attached to the aromatic ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized for their antimicrobial and anti-inflammatory activities .Applications De Recherche Scientifique
Nanofiltration Membrane Development
Researchers have explored the use of sulfonated aromatic diamine monomers, including derivatives similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, in the creation of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux and improved dye treatment efficacy, attributed to the increased surface hydrophilicity provided by the sulfonated monomers (Liu et al., 2012).
Molecular Probing and Sensing
A red-emitting sensor for mercuric ion, based on a structure similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, exhibits selective and reversible Hg(II) detection in aqueous solutions. This sensor's effectiveness is attributed to its thioether-rich metal-binding unit, which can be applied in environmental monitoring and field testing (Nolan & Lippard, 2007).
Polymer Synthesis and Applications
Compounds structurally related to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine have been used in synthesizing various polymers. These polymers, such as fluorinated polyimides, are noted for their excellent thermal stability, mechanical properties, and low dielectric constants. Such properties make these polymers suitable for applications in electronics and materials science (Tao et al., 2009).
Liquid Crystal Technology
Diamines with structures akin to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine have been employed in the development of polyimide liquid crystal alignment layers. These polyimides, used in liquid crystal displays, demonstrate high thermal stability and effective vertical alignment properties, crucial for advanced display technologies (Liu et al., 2008).
Propriétés
IUPAC Name |
4-(4-methylsulfanylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-20-11-5-2-9(3-6-11)19-10-4-7-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFFVMGVBYENAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



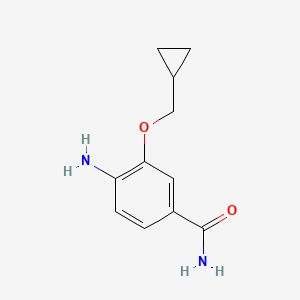
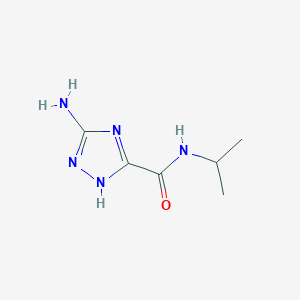
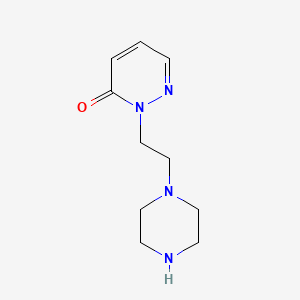
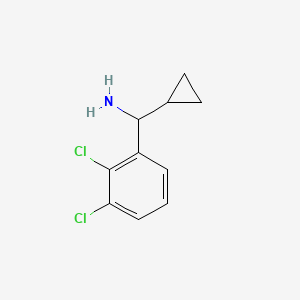
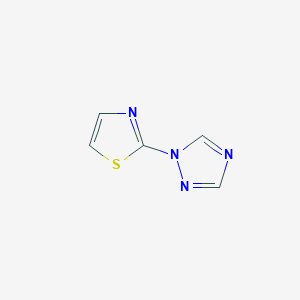
![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401098.png)


![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)